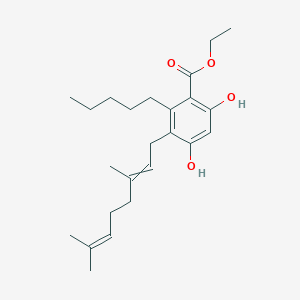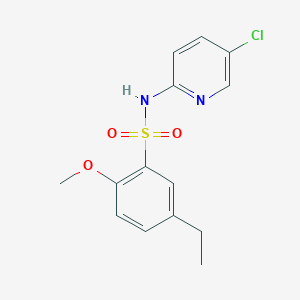
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate, also known as rosmarinic acid ethyl ester, is a natural compound found in various plants, including rosemary, sage, and lemon balm. It has gained interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects. In
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including scavenging free radicals, inhibiting pro-inflammatory enzymes, and modulating immune responses. It has also been shown to interact with various receptors, including GABA and opioid receptors.
Biochemical and Physiological Effects:
Rosmarinic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to improve lipid metabolism and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester in lab experiments is its natural origin, which makes it a safe and non-toxic compound. Additionally, it is readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects, which can prevent neuronal damage and improve cognitive function. Another area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects, which can inhibit the growth and proliferation of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester and its potential therapeutic applications in various diseases and conditions.
Métodos De Síntesis
Rosmarinic acid ethyl ester can be synthesized through esterification of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid with ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through various chromatography techniques. The purity of the product can be confirmed through spectroscopic analysis, such as NMR and IR.
Aplicaciones Científicas De Investigación
Rosmarinic acid ethyl ester has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant effects, which can protect cells from oxidative stress and prevent cellular damage. Additionally, it has anti-inflammatory effects, which can reduce inflammation in various tissues and organs. It has also been shown to have antimicrobial effects, which can inhibit the growth of various bacteria and fungi.
Propiedades
Número CAS |
18793-34-5 |
|---|---|
Fórmula molecular |
C11H9ClN4O |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate |
InChI |
InChI=1S/C24H36O4/c1-6-8-9-13-20-19(15-14-18(5)12-10-11-17(3)4)21(25)16-22(26)23(20)24(27)28-7-2/h11,14,16,25-26H,6-10,12-13,15H2,1-5H3 |
Clave InChI |
QXJHVLUKNYEHGE-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1C(=O)OCC)O)O)CC=C(C)CCC=C(C)C |
SMILES canónico |
CCCCCC1=C(C(=CC(=C1C(=O)OCC)O)O)CC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)


![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)





